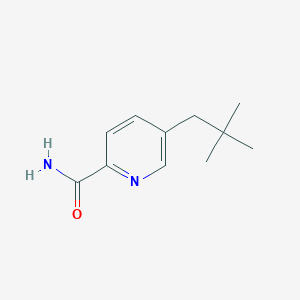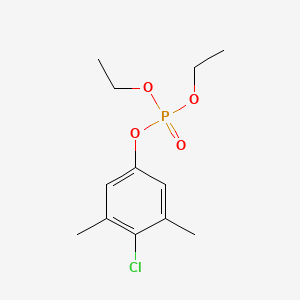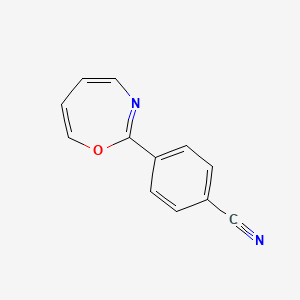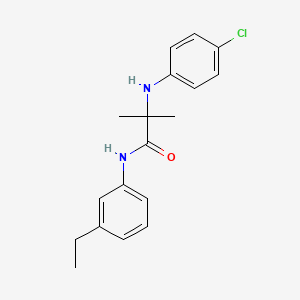
N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethylphenyl group, and a methylalaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with 3-ethylbenzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-methylalanine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N2-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-Bromophenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- N~2~-(4-Fluorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- N~2~-(4-Methylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide
Uniqueness
N~2~-(4-Chlorophenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with different substituents, such as bromine, fluorine, or methyl groups, which may exhibit different reactivity and applications.
Properties
CAS No. |
90304-76-0 |
|---|---|
Molecular Formula |
C18H21ClN2O |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-(4-chloroanilino)-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C18H21ClN2O/c1-4-13-6-5-7-16(12-13)20-17(22)18(2,3)21-15-10-8-14(19)9-11-15/h5-12,21H,4H2,1-3H3,(H,20,22) |
InChI Key |
OZHLQKZECVPWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


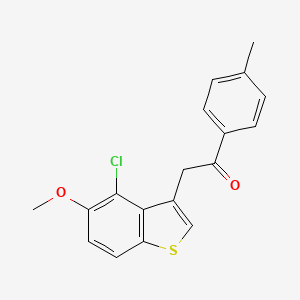
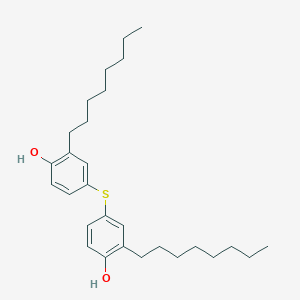
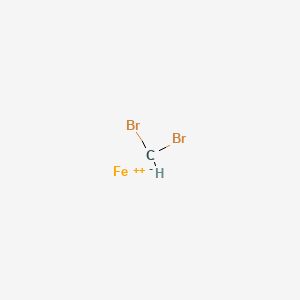
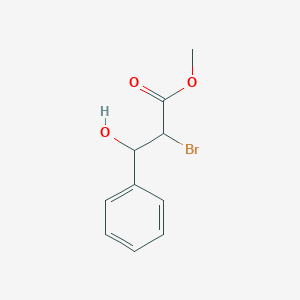
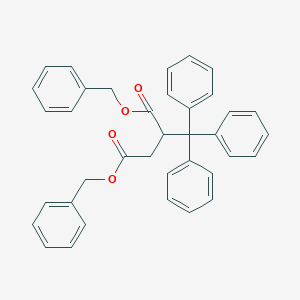
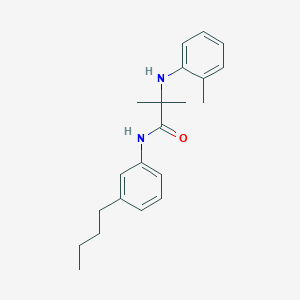
![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)

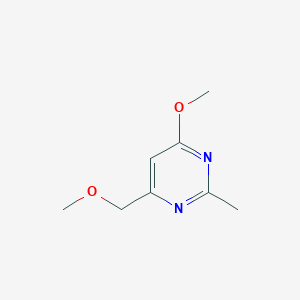
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
